2-Hydroxy-4-oxo-4-phenylbutanoic acid
Overview
Description
2-Hydroxy-4-oxo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H10O4. It is a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme inhibitors, which are used to treat hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxo-4-phenylbutanoic acid can be achieved through several methods:
Asymmetric Reduction: One common method involves the asymmetric reduction of 2-oxo-4-phenylbutanoic acid using oxidoreductases.
Chemical Synthesis: Another method involves the chemical reduction of ethyl 2-oxo-4-phenylbutanoate using chiral catalysts.
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. Recombinant yeast expressing engineered enzymes has shown impressive catalytic activity, achieving high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in aqueous acetic acid medium.
Reduction: It can be reduced to its corresponding alcohol using biocatalytic methods.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Recombinant yeast expressing engineered enzymes.
Major Products
Oxidation: The major product is the oxidized form of the compound.
Reduction: The major product is the corresponding alcohol, 2-hydroxy-4-phenylbutanoic acid.
Scientific Research Applications
2-Hydroxy-4-oxo-4-phenylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-oxo-4-phenylbutanoic acid involves its role as an intermediate in enzymatic reactions. It is converted to its corresponding alcohol by oxidoreductases, which then participates in further biochemical pathways . The compound’s molecular targets include enzymes involved in the reduction and oxidation processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-phenylbutanoic acid: This compound is similar in structure but lacks the oxo group at the fourth position.
4-Oxo-4-phenylbutanoic acid: This compound lacks the hydroxy group at the second position.
Uniqueness
2-Hydroxy-4-oxo-4-phenylbutanoic acid is unique due to the presence of both hydroxy and oxo groups, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile intermediate in various synthetic and biochemical processes .
Properties
IUPAC Name |
2-hydroxy-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983852 | |
Record name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65245-10-5 | |
Record name | α-Hydroxy-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65245-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzoyl-2-hydroxypropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065245105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoyl-2-hydroxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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